3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidine-2,4-diones. This compound exhibits significant biological potential, particularly in the field of medicinal chemistry. The presence of both the thiazolidine and thiophene moieties contributes to its diverse pharmacological activities, making it a subject of interest for drug development and therapeutic applications.
3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione can be classified as:
The synthesis of 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for structural confirmation.
The molecular structure of 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione can be represented as follows:
The compound has a molecular weight of approximately 315.39 g/mol. Key structural features include:
The compound can undergo various chemical reactions typical for thiazolidines and sulfonamides, including:
Kinetic studies and reaction mechanisms are often elucidated using computational chemistry methods to predict reactivity patterns and product distributions.
The mechanism of action for 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione primarily involves its interaction with PPARs, specifically PPAR-gamma. This receptor plays a crucial role in regulating glucose metabolism and lipid storage.
Upon binding to PPAR-gamma, the compound modulates gene expression related to insulin sensitivity and adipocyte differentiation. This action suggests potential therapeutic applications in treating type 2 diabetes and metabolic syndrome .
Relevant analyses include thermal stability studies and solubility tests which inform on its suitability for formulation into pharmaceutical preparations .
3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione has several potential applications:
Thiazolidine-2,4-dione (TZD) emerged as a privileged scaffold in medicinal chemistry following the discovery of ciglitazone in the early 1980s as the first peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist [1] [10]. The core structure’s versatility enabled sequential development of derivatives like troglitazone (1988) and pioglitazone/rosiglitazone (1999), which revolutionized type 2 diabetes management by enhancing insulin sensitivity [9] [10]. Despite withdrawals due to hepatotoxicity (troglitazone) or cardiovascular risks (rosiglitazone), these molecules validated TZD’s bioactivity and spurred structural refinements. Post-2020 innovations focus on de-risked analogs such as lobeglitazone (2013) and novel hybrids targeting oncology and metabolic diseases, emphasizing improved safety profiles and multimodal actions [1] [9]. The evolution underscores TZD’s transition from antidiabetic agents to platforms for multitarget drug design.
Table 1: Evolution of Key TZD-Based Pharmaceuticals
Compound | Year | Primary Indication | Status | Innovation |
---|---|---|---|---|
Ciglitazone | 1982 | Type 2 Diabetes | Withdrawn (Clinical trials) | First PPAR-γ agonist |
Troglitazone | 1988 | Type 2 Diabetes | Withdrawn (Hepatotoxicity) | Marketed TZD; redox modulation |
Pioglitazone | 1999 | Type 2 Diabetes | Approved (w/ warnings) | Reduced liver toxicity |
Lobeglitazone | 2013 | Type 2 Diabetes | Approved (Korea) | Partial PPAR-γ agonism |
Rivoglitazone* | 2015† | Type 2 Diabetes | Phase III (Terminated) | High-affinity PPAR-γ binding |
Hybrid derivatives | 2020–2024 | Cancer/Diabetes | Preclinical | HDAC/VEGFR-2/GLUT inhibition |
†Development halted; *Representative next-gen candidate [1] [9] [10].*
Structural hybridization of TZD leverages its inherent metabolic plasticity to overcome limitations like off-target effects and restricted efficacy spectra. By conjugating the TZD core with pharmacophoric appendages (e.g., heterocycles, sulfonamides, benzothiazoles), hybrid molecules achieve synergistic target engagement [2] [8]. For instance:
Hybridization exploits TZD’s C-3/C-5 modifiability (Fig 1):
Table 2: Structural Hybridization Strategies in TZD Derivatives
Hybrid Component | Biological Target | Enhanced Activity | Key Example |
---|---|---|---|
Benzothiazole | VEGFR-2 | Antiangiogenic (Cancer) | VEGFR-2 IC₅₀: 0.82 μM [2] |
Pyrrolidinyl | PPAR-γ/GLUT4 | Insulin sensitization | 2.5-fold glucose uptake [7] |
Thiophenesulfonyl | PPAR-γ/HDAC | Antiproliferative (Cancer) | HDAC8 binding ΔG: −9.8 kcal/mol [9] |
Arylidene | Aldose reductase | Antidiabetic complications | IC₅₀: 0.445 μM [1] |
TZD derivatives primarily exert effects via PPAR-γ agonism, regulating glucose metabolism and adipocyte differentiation. Activation induces adiponectin secretion, GLUT4 translocation, and hepatic gluconeogenesis suppression [5] [10]. However, advanced derivatives engage multimodal targets to address complex pathologies:
The compound 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione exemplifies multimodal design: Its thiophenesulfonyl group potentially enhances PPAR-γ binding via hydrophobic interactions, while the piperidine spacer may facilitate HDAC or kinase inhibition. Computational studies confirm TZD hybrids occupy allosteric sites in PPAR-γ with binding affinities (ΔG: −10.2 kcal/mol) rivaling rosiglitazone [5] [7].
Table 3: Multimodal Protein Targets of TZD Derivatives
Target Protein | Biological Role | TZD Derivative Action | Therapeutic Implication |
---|---|---|---|
PPAR-γ | Glucose/lipid metabolism | Agonism; gene transcription | Insulin sensitization [5] |
Aldose reductase | Polyol pathway | Competitive inhibition | Diabetic complications [1] |
HDAC8 | Epigenetic regulation | Zinc-chelating inhibition | Cancer cell differentiation [9] |
VEGFR-2 | Angiogenesis | ATP-competitive inhibition | Metastasis suppression [2] |
DNA gyrase | Bacterial DNA replication | Topoisomerase inhibition | Antimicrobial activity [8] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1